Sulfo-Cy5-acid
CAS No.:
Cat. No.: VC16015194
Molecular Formula: C33H40N2O8S2
Molecular Weight: 656.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H40N2O8S2 |
|---|---|
| Molecular Weight | 656.8 g/mol |
| IUPAC Name | (2Z)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
| Standard InChI | InChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43) |
| Standard InChI Key | HPICMEGAGMPYID-UHFFFAOYSA-N |
| Isomeric SMILES | CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Sulfo-Cy5-acid belongs to the pentamethine cyanine dye family, featuring a conjugated polymethine chain bridging two indolenine heterocycles . The canonical structure contains:
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Two sulfonate (-SO₃⁻) groups at the 5-position of each indole ring, conferring water solubility exceeding 50 mg/mL in aqueous buffers
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A carboxylic acid (-COOH) functional group at the terminal alkyl chain (typically C5 or C6 length), enabling conjugation to primary amines via carbodiimide chemistry
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N-alkyl substituents (commonly ethyl or methyl groups) that influence spectral properties and chemical stability
Table 1: Comparative Molecular Specifications from Key Sources
The observed discrepancies in molecular parameters arise from variations in counterion composition and hydration states. The bis(triethylammonium) salt form (Source ) exhibits increased molecular weight due to the inclusion of two (C₂H₅)₃NH⁺ counterions, while the free acid form (Source ) represents the deprotonated core structure.
Spectral Properties
The dye's photophysical characteristics make it particularly suitable for biological imaging:
Table 2: Photophysical Parameters Across Experimental Conditions
| Condition | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Molar Extinction (M⁻¹cm⁻¹) | Quantum Yield |
|---|---|---|---|---|
| PBS, pH 7.4 | 646 | 661 | 2.5×10⁵ | 0.28 |
| Triethylammonium salt | 647 | 663 | 2.7×10⁵ | 0.31 |
| Free acid | 643 | 658 | 2.3×10⁵ | 0.25 |
The bathochromic shift observed in salt forms correlates with increased solvent polarity and dielectric constant . The high molar extinction coefficients (>2×10⁵ M⁻¹cm⁻¹) enable sensitive detection at nanomolar concentrations, while quantum yields approaching 0.3 minimize photobleaching artifacts in prolonged imaging sessions .
Synthetic Methodology and Purification Challenges
Stepwise Synthesis
The manufacturing process typically involves three sequential stages:
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Indolenine Synthesis:
Fisher indole cyclization of 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone yields the sulfonated indolenine precursor . This step achieves ~65% conversion efficiency under optimized conditions (refluxing ethanol, 12 hr). -
Quaternization and Alkylation:
Reaction with iodomethane (for methyl derivatives) or 6-bromohexanoic acid (for carboxylic acid functionality) introduces N-alkyl groups . The potassium salt intermediate facilitates nucleophilic substitution, with yields ranging 55-62% after precipitation . -
Polymethine Chain Formation:
Condensation of two indolenine derivatives with malonaldehyde dianilide hydrochloride creates the conjugated pentamethine bridge . This critical step determines optical properties but suffers from side reactions (cyclization, over-alkylation), limiting final yields to 19% in reported protocols .
Purification Obstacles
Chromatographic separation remains the primary bottleneck due to:
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Similar polarities between target compound and byproducts (ΔRf <0.1 on silica TLC)
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Acid-labile nature requiring neutral pH eluents (acetonitrile/water mixtures preferred)
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Aggregation tendencies at high concentrations, complicating column loading
Recent advances in counterion exchange (e.g., transitioning from potassium to triethylammonium salts) have improved solubility during purification, enhancing recovery rates to ~35% in pilot-scale productions .
Bioconjugation and Stability
Activation Chemistry
The carboxylic acid moiety enables conjugation via:
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EDC/NHS Coupling: Forms stable amide bonds with primary amines (proteins, peptides)
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Diels-Alder Cycloaddition: For strain-promoted click chemistry with tetrazine-modified biomolecules
Table 3: Conjugation Efficiency Under Varied Conditions
| Parameter | Protein Labeling | Oligonucleotide Tagging | Surface Immobilization |
|---|---|---|---|
| Molar Ratio (Dye:Target) | 5:1 | 3:1 | 10:1 |
| Reaction Time | 2 hr | 4 hr | 1 hr |
| Labeling Efficiency | 85-90% | 70-75% | >95% |
| Storage Stability | 6 months (-20°C) | 3 months (-80°C) | 12 months (4°C) |
Environmental Stability
The sulfonate groups confer remarkable stability across physiological conditions:
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pH Tolerance: Stable from pH 3-10 (≤5% degradation over 72 hr)
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Thermal Resistance: Maintains 90% fluorescence intensity after 8 hr at 60°C
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Photostability: T₀.₅ (50% intensity loss) = 45 min under 647 nm laser (5 mW/cm²)
Biomedical Applications
In Vivo Imaging
The 650-670 nm emission window provides superior tissue penetration compared to visible fluorophores:
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Tumor Targeting: Anti-EGFR-Sulfo-Cy5 conjugates achieve tumor-to-background ratios of 8.3±1.2 in murine xenografts
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Lymphatic Mapping: Sentinel lymph node detection within 15 min post-injection (0.5 nmol dose)
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Metabolic Tracking: Glucose transporter probes enable real-time visualization of Warburg effect in malignancies
High-Content Screening
Automated platforms leverage Sulfo-Cy5's spectral separation from common labels (FITC, TRITC):
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Multiplex Assays: 5-plex detection with crosstalk <2% between channels
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Apoptosis Detection: Annexin V-Cy5 shows 10-fold higher S/N ratio vs. Alexa Fluor 647 conjugates
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Drug Discovery: Kinase inhibition assays achieve Z' factors >0.7 across 1536-well formats
Comparative Analysis with Analogues
Table 4: Performance Metrics vs. Common Far-Red Dyes
| Parameter | Sulfo-Cy5-Acid | Alexa Fluor 647 | IRDye 680LT |
|---|---|---|---|
| Brightness (ε×Φ) | 75,000 | 82,000 | 68,000 |
| Serum Stability (t₀.₅) | 72 hr | 48 hr | 96 hr |
| Two-Photon Cross-Section | 150 GM (800 nm) | 130 GM (810 nm) | 90 GM (820 nm) |
| Commercial Cost (USD/mg) | 350 | 620 | 880 |
The combination of moderate brightness, exceptional serum stability, and lower cost positions Sulfo-Cy5-acid as the optimal choice for long-term imaging studies and high-throughput screening applications.
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